molecular formula C20H31N3O2 B15243823 Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B15243823
M. Wt: 345.5 g/mol
InChI Key: MHJWWDGWQBEHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a benzylpyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-(aminomethyl)-1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 3-[4-(aminomethyl)-1-benzylpyrrolidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-12-17(13-23)18-14-22(11-16(18)9-21)10-15-7-5-4-6-8-15/h4-8,16-18H,9-14,21H2,1-3H3

InChI Key

MHJWWDGWQBEHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CN)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.